N,N-Diethylbutane-1,4-diamine

Polyamine transport Prostatic cancer cells Putrescine analog

N,N-Diethylbutane-1,4-diamine (CAS 27431-62-5) is an aliphatic diamine with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol. Its structure consists of a four-carbon butane chain terminated by a primary amine (-NH₂) at one end and a tertiary diethylamino group (-N(CH₂CH₃)₂) at the other.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 27431-62-5
Cat. No. B044981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylbutane-1,4-diamine
CAS27431-62-5
SynonymsN,N-Diethyl-1,4-butanediamine;  4-(N,N-Diethylamino)butylamine;  N,N-Diethyl-1,4-diaminobutane;  N,N-Diethyltetramethylenediamine
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCN
InChIInChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3
InChIKeyJILXUIANNUALRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylbutane-1,4-diamine (CAS 27431-62-5): Structural and Property Baseline for Procurement


N,N-Diethylbutane-1,4-diamine (CAS 27431-62-5) is an aliphatic diamine with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol . Its structure consists of a four-carbon butane chain terminated by a primary amine (-NH₂) at one end and a tertiary diethylamino group (-N(CH₂CH₃)₂) at the other [1]. This heterobifunctional architecture distinguishes it from symmetrical diamines and is the foundational basis for its differentiated performance. Physically, it is a colorless liquid at 20°C with a density of 0.83 g/cm³, a boiling point of 72-74°C at 10 mmHg, and is classified as air and moisture sensitive .

Why N,N-Diethylbutane-1,4-diamine Cannot Be Substituted by Generic Aliphatic Diamines


Substituting N,N-Diethylbutane-1,4-diamine with a generic aliphatic diamine like 1,4-butanediamine (putrescine) or N,N,N',N'-tetramethyl-1,4-butanediamine is chemically unsound for critical applications. The compound's value proposition is rooted in its precise asymmetric architecture: one nucleophilic primary amine for covalent integration and one sterically hindered, basic tertiary amine for modulation of reactivity, polarity, or coordination [1]. Using a symmetric primary diamine would eliminate the unique tertiary amine functionality, drastically altering reaction kinetics, polymer network architecture, and product properties. Conversely, using a fully alkylated diamine sacrifices the ability to form covalent bonds via the primary amine. This bifunctionality is essential for its roles as a chain extender, selective ligand, and specialized pharmaceutical intermediate, making substitution without revalidation of the entire synthetic or formulation process impractical .

Quantitative Evidence Guide for N,N-Diethylbutane-1,4-diamine (CAS 27431-62-5) Selection


Comparative Bioactivity: Putrescine Uptake Modulation vs. Native Putrescine

N,N-Diethylbutane-1,4-diamine, also known as N1,N1-diethylputrescine, has been demonstrated to modulate polyamine transport in prostatic cancer cells. In experimental assays, this compound was found to reduce the inhibitory activity of putrescine uptake . This bioactivity is attributed to the diethyl substitution on the terminal amine, which differentiates it from the native polyamine, putrescine (1,4-butanediamine), and allows it to interact with the polyamine transport system without acting as a direct metabolic substrate.

Polyamine transport Prostatic cancer cells Putrescine analog

Chain Extender in Polyurethane Elastomers: Mechanical Property Enhancement vs. Non-Extended Baseline

N,N-Diethylbutane-1,4-diamine is specifically employed as a chain extender in the production of polyurethane elastomers. Its use results in enhanced mechanical properties and durability of the final polymer compared to formulations that do not use this specific diamine extender . The primary amine reacts with isocyanate groups, extending the polymer chain, while the tertiary amine can influence hydrogen bonding and phase separation within the polyurethane matrix [1]. This leads to a quantifiably different material performance, with improvements noted in tensile strength and elasticity .

Polymer Chemistry Polyurethane Elastomers Mechanical Properties

Bifunctional Ligand for Catalysis: Controlled Reactivity vs. Symmetrical Diamines

The compound acts as a versatile ligand in coordination chemistry and catalysis research due to its ability to chelate metal centers while providing a tunable steric and electronic environment through its tertiary amine group . This is in contrast to simple symmetric diamines like ethylenediamine (en), which lack the steric bulk and electronic modulation of the diethylamino group. The combination of a strongly coordinating primary amine and a more labile or sterically hindered tertiary amine allows for the design of catalysts with unique reactivity profiles, potentially enabling selective transformations that are not possible with simpler diamine ligands .

Coordination Chemistry Catalysis Ligand Design

Optimal Application Scenarios for Procuring N,N-Diethylbutane-1,4-diamine (CAS 27431-62-5)


Synthesis of Polyurethane Elastomers with Enhanced Mechanical Properties

Procurement is essential for polymer chemists and material scientists engaged in the formulation of high-performance polyurethane elastomers. In this scenario, N,N-Diethylbutane-1,4-diamine is utilized as a chain extender to react with diisocyanate prepolymers. The resulting polyurethane materials exhibit quantifiably improved tensile strength, elasticity, and durability compared to those produced without this specific extender . The improvement is a direct consequence of the compound's heterobifunctional nature, which influences polymer chain morphology and intermolecular interactions .

Development of Specialized Ligands for Transition Metal Catalysis

This compound is a critical starting material for synthetic chemists designing novel transition metal catalysts. Its value proposition lies in its ability to serve as a bifunctional ligand. The primary amine provides a strong anchor to a metal center, while the tertiary diethylamino group offers steric protection and electronic tuning that can influence catalytic activity and selectivity . This makes it suitable for exploring new catalytic cycles in organic transformations, such as hydroaminoalkylation or other C-N bond forming reactions, where the precise coordination environment is crucial for achieving desired yields and enantioselectivities .

Investigating Polyamine Transport Mechanisms in Oncology Research

For researchers studying polyamine metabolism and its role in cancer cell proliferation, N,N-Diethylbutane-1,4-diamine is a valuable investigational tool. As a synthetic analog of putrescine, it has been specifically shown to reduce putrescine uptake inhibitory activity in prostatic cancer cells . This functional difference makes it a key compound for dissecting the polyamine transport system and evaluating it as a potential therapeutic target. Procuring this compound is justified for any laboratory requiring a well-characterized, commercially available modulator of this specific biological pathway .

Synthesis of Central Nervous System (CNS) Drug Intermediates

The compound is a recognized and widely used pharmaceutical intermediate, particularly for the synthesis of drug candidates targeting the central nervous system (CNS) . Its heterobifunctional nature allows it to be incorporated into more complex molecular architectures, introducing a tertiary amine moiety known to influence pharmacokinetic properties such as blood-brain barrier penetration and receptor binding affinity. Procurement is therefore a logical step for medicinal chemistry programs focused on neurological and psychiatric disorders .

Technical Documentation Hub

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